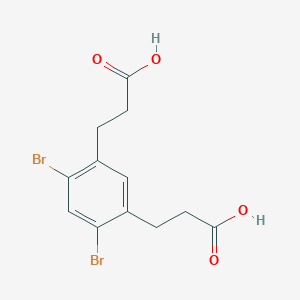
3,3'-(4,6-Dibromo-1,3-phenylene)dipropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid is an organic compound characterized by the presence of two bromine atoms attached to a phenylene ring, which is further connected to two propanoic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid typically involves the bromination of a precursor compound, such as 1,3-phenylene dipropanoic acid. The bromination reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired positions on the phenylene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of the parent phenylene dipropanoic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atoms.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the parent phenylene dipropanoic acid.
Substitution: Formation of substituted phenylene dipropanoic acids with various functional groups.
科学的研究の応用
3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and carboxylic acid groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
類似化合物との比較
Similar Compounds
3,3’-(1,3-Phenylene)dipropanoic acid: Lacks the bromine atoms, resulting in different chemical reactivity and applications.
3,3’-[1,3-Phenylenebis(oxy)]dipropanoic acid: Contains oxygen atoms in place of bromine, leading to distinct properties and uses.
(4,6-Dichloro-1,3-phenylene)diboronic acid:
Uniqueness
3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid is unique due to the presence of bromine atoms, which impart specific reactivity and properties that are not observed in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
89767-79-3 |
|---|---|
分子式 |
C12H12Br2O4 |
分子量 |
380.03 g/mol |
IUPAC名 |
3-[2,4-dibromo-5-(2-carboxyethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H12Br2O4/c13-9-6-10(14)8(2-4-12(17)18)5-7(9)1-3-11(15)16/h5-6H,1-4H2,(H,15,16)(H,17,18) |
InChIキー |
IFOWIWXAMSEBPI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1CCC(=O)O)Br)Br)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


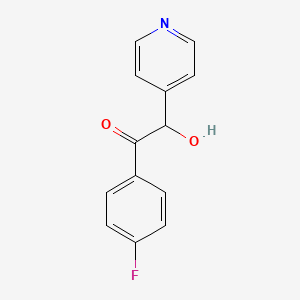
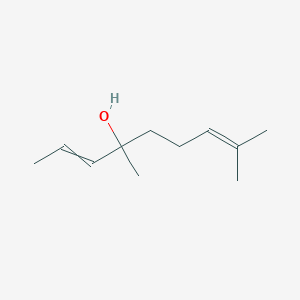
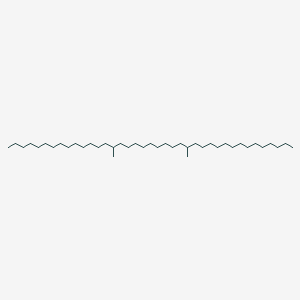
![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)
dimethylsilane](/img/structure/B14390258.png)


![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one](/img/structure/B14390279.png)
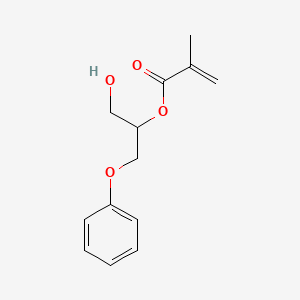
![4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14390294.png)
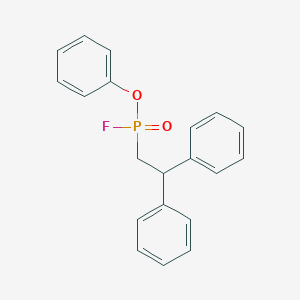

![7-Oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B14390306.png)
